molecular formula C10H9ClFN B1455524 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile CAS No. 1095546-56-7

2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile

Cat. No. B1455524
CAS RN: 1095546-56-7
M. Wt: 197.63 g/mol
InChI Key: FSFBPOMYJNWPGV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile, also known as 4-chloro-2-fluoro-2-methylpropionitrile (4-CFM), is a chemical compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 111°C and a melting point of -37°C. 4-CFM is a useful reagent in organic synthesis and has been used in numerous studies involving the synthesis of various compounds.

Scientific Research Applications

4-CFM has been used in various scientific research applications. It has been used in the synthesis of various compounds such as 2-fluoro-1-methyl-4-chlorobenzonitrile and 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionic acid. It has also been used in the synthesis of biologically active compounds such as 2-fluoro-1-methyl-4-chlorobenzonitrile and 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionic acid. Additionally, 4-CFM has been used in the synthesis of optically active compounds such as 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionic acid and 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionyl chloride.

Mechanism of Action

The mechanism of action of 4-CFM is not yet fully understood. However, it is believed to be involved in the synthesis of various compounds by catalyzing the formation of a carbon-carbon bond between two molecules. Additionally, 4-CFM is believed to act as a catalyst for the formation of a carbon-nitrogen bond between two molecules.
Biochemical and Physiological Effects
4-CFM has been used in various biochemical and physiological studies. It has been used to study the structure and function of enzymes involved in the synthesis of various compounds. Additionally, 4-CFM has been used to study the effects of various compounds on the human body. It has been used to study the effects of various drugs on the human body and to study the effects of various compounds on the immune system.

Advantages and Limitations for Lab Experiments

The use of 4-CFM in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. Furthermore, it is a relatively non-toxic compound and has a low potential for bioaccumulation.
However, there are also some limitations to using 4-CFM in laboratory experiments. It is not a very soluble compound and may not be suitable for use in certain experiments. Additionally, it can be difficult to obtain in large quantities and may not be suitable for use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 4-CFM. These include further research into its mechanism of action, its use in the synthesis of various compounds, its effects on the human body, and its use as a catalyst in various biochemical and physiological studies. Additionally, further research could be conducted into the development of new methods for synthesizing 4-CFM and new applications for its use. Finally, further research could be conducted into the potential toxicity of 4-CFM and its potential for bioaccumulation.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFBPOMYJNWPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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